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Compound of Interest

Compound Name: 4-Chloro-3-isopropylbenzaldehyde

CAS No.: 1289158-75-3

Cat. No.: B3096760 Get Quote

Abstract
4-Chloro-3-isopropylbenzaldehyde is a substituted aromatic aldehyde of increasing interest

in synthetic chemistry, serving as a versatile intermediate in the construction of more complex

molecular architectures, particularly in the agrochemical and pharmaceutical sectors. Its unique

substitution pattern—an activating, ortho-para directing isopropyl group and a deactivating,

ortho-para directing chloro group—presents a nuanced reactivity profile. This guide provides a

comprehensive analysis of its synthesis, structural characteristics, key chemical

transformations, and potential toxicological alerts. We delve into the causality behind

experimental choices for its synthesis and derivatization, offering field-proven insights and

detailed, self-validating protocols for its core reactions.

Physicochemical and Structural Profile
4-Chloro-3-isopropylbenzaldehyde, with the IUPAC name 4-chloro-3-(propan-2-

yl)benzaldehyde, is a crystalline solid at standard conditions.[1] Its molecular structure dictates

its reactivity, with the aldehyde functionality being the primary site for nucleophilic attack and

condensation reactions, while the aromatic ring is subject to electrophilic substitution, guided

by the existing substituents.

Table 1: Key Physicochemical Properties
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Property Value Source

Molecular Formula C₁₀H₁₁ClO PubChem[1]

Molecular Weight 182.64 g/mol PubChem[1]

CAS Number 1289158-75-3 PubChem[1]

Appearance
White Crystalline Solid /

Colorless Oil

Inferred from related

benzaldehydes[2]

Boiling Point ~235 °C (estimated)
Inferred from 4-

isopropylbenzaldehyde[3]

SMILES
CC(C)C1=C(C=CC(=C1)C=O)

Cl
PubChem[1]

Synthesis Pathway: A Mechanistic Approach
The synthesis of 4-Chloro-3-isopropylbenzaldehyde is not commonly detailed in standard

literature, but a logical and efficient route can be designed starting from cumene

(isopropylbenzene). The most effective strategy involves a Friedel-Crafts acylation followed by

a reduction, or a direct formylation reaction. We will focus on a two-step approach involving

chlorination and subsequent formylation.

Step 1: Electrophilic Chlorination of Cumene
The isopropyl group is an activating, ortho-para director. To achieve the desired 4-chloro-2-

isopropyl intermediate, direct chlorination of cumene would yield a mixture of ortho and para

products. A more controlled approach starts with 2-isopropylaniline, which can be chlorinated

and then converted to the target through a Sandmeyer reaction, although this is a multi-step

process. A more direct industrial method would be the chlorination of cumene under conditions

that favor the para-isomer, followed by separation.

Step 2: Formylation of 1-Chloro-2-isopropylbenzene
With the chlorinated precursor in hand, the aldehyde group can be introduced. The

Gattermann-Koch reaction or the Vilsmeier-Haack reaction are standard methods for

formylating aromatic rings.
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Rationale for Method Choice: The Vilsmeier-Haack reaction (using a phosphoryl

chloride/dimethylformamide (DMF) complex) is often preferred for its milder conditions

compared to the Gattermann-Koch reaction, which uses high pressures of carbon monoxide

and HCl with a copper(I) chloride/aluminium chloride catalyst.

Plausible Synthetic Pathway

Cumene
(Isopropylbenzene) 1-Chloro-2-isopropylbenzene

Chlorination
(e.g., Cl₂, Lewis Acid)

4-Chloro-3-isopropylbenzaldehyde

Formylation
(Vilsmeier-Haack or Gattermann-Koch)

Click to download full resolution via product page

Caption: Plausible two-step synthesis of 4-Chloro-3-isopropylbenzaldehyde from cumene.

Structural Analysis and Spectroscopic Signature
Confirming the structure of 4-Chloro-3-isopropylbenzaldehyde relies on a combination of

spectroscopic techniques.

¹H NMR Spectroscopy:

Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically between δ 9.8-

10.1 ppm.

Aromatic Protons: The three protons on the benzene ring will appear as a complex

multiplet or as distinct doublets and a doublet of doublets between δ 7.5-7.9 ppm, due to

their unique electronic environments and coupling.

Isopropyl Group: A septet for the methine proton (CH) will be observed around δ 3.0-3.4

ppm, coupled to the six methyl protons. The two methyl groups (CH₃) will appear as a

doublet around δ 1.2-1.4 ppm.

¹³C NMR Spectroscopy:
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Carbonyl Carbon: The aldehyde carbon will have a characteristic signal in the range of δ

190-195 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their

chemical shifts influenced by the chloro, isopropyl, and aldehyde substituents.

Isopropyl Carbons: Signals for the methine and methyl carbons will appear in the aliphatic

region (δ 20-35 ppm).

Infrared (IR) Spectroscopy:

A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde

will be prominent around 1690-1710 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aldehyde proton will appear around

2850-3100 cm⁻¹.

The C-Cl stretch will be visible in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) at m/z 182.[1]

A characteristic (M+2)⁺ peak at m/z 184 will also be present with approximately one-third

the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom

(due to the ³⁵Cl and ³⁷Cl isotopes).

Core Reactivity and Structural Alerts
The reactivity of 4-Chloro-3-isopropylbenzaldehyde is dominated by the aldehyde group and

the substituted aromatic ring.

Reactivity of the Aldehyde Group
The aldehyde is a potent electrophile and a key handle for molecular elaboration.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-isopropylbenzaldehyde
https://www.benchchem.com/product/b3096760?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3096760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Chloro-3-isopropylbenzaldehyde

Oxidation Product
(Carboxylic Acid)

[O]
e.g., KMnO₄, CrO₃

Reduction Product
(Benzyl Alcohol)

[H]
e.g., NaBH₄, H₂/Pd

Condensation Product
(e.g., α,β-Unsaturated Ketone)

Base-catalyzed
Aldol Condensation

Click to download full resolution via product page

Caption: Key reaction pathways for the aldehyde group of the title compound.

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-chloro-3-

isopropylbenzoic acid. Common oxidizing agents include potassium permanganate (KMnO₄)

or chromic acid. Phase transfer catalysis can be employed to facilitate this oxidation in

biphasic systems.[4][5]

Reduction: Selective reduction of the aldehyde to 4-chloro-3-isopropylbenzyl alcohol is

typically achieved using mild reducing agents like sodium borohydride (NaBH₄) to avoid

reduction of the aromatic ring. Catalytic hydrogenation (H₂/Pd) is also effective.

Condensation Reactions: As an aldehyde lacking α-hydrogens, it is an excellent substrate for

crossed-aldol or Claisen-Schmidt condensation reactions with enolizable ketones or esters.

[6][7][8] This reaction is fundamental for forming new carbon-carbon bonds. For instance,

reaction with a ketone like acetophenone in the presence of a base (e.g., NaOH) will yield an

α,β-unsaturated ketone.

Reactivity of the Aromatic Ring
Further electrophilic aromatic substitution (EAS) is possible, though the ring is moderately

deactivated by the chloro and aldehyde groups. The directing effects are:

Isopropyl Group: Activating, ortho-para directing.

Chloro Group: Deactivating, ortho-para directing.
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Aldehyde Group: Strongly deactivating, meta directing.

The positions ortho to the isopropyl group (C2 and C5) are the most likely sites for further

substitution, with the C5 position being sterically more accessible.

Structural Alerts for Toxicity
Aldehyde Functionality: Aldehydes are reactive electrophiles that can potentially react with

biological nucleophiles like proteins and DNA. This reactivity is a common structural alert.

Chlorinated Aromatic Ring: Halogenated aromatic compounds can sometimes be associated

with persistence in the environment and potential for bioaccumulation. However, this specific

compound is not listed as a persistent, bioaccumulative, and toxic (PBT) substance.[9]

Hazard Profile: Based on safety data for structurally related compounds like 4-

chlorobenzaldehyde, this compound should be handled as harmful if swallowed and an

irritant to the skin, eyes, and respiratory system.[2][9] Proper personal protective equipment

(PPE) is mandatory.[9]

Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based

on laboratory conditions and scale.

Protocol 1: Oxidation to 4-Chloro-3-isopropylbenzoic
Acid

Principle: This protocol uses potassium permanganate in a basic aqueous solution to oxidize

the aldehyde to a carboxylate salt, which is then protonated to yield the carboxylic acid.

Methodology:

Dissolve 4-Chloro-3-isopropylbenzaldehyde (1.0 eq) in a suitable solvent like acetone

or t-butanol.

Prepare a solution of potassium permanganate (KMnO₄, ~1.5 eq) in water containing

sodium hydroxide (NaOH, 1.1 eq).
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Slowly add the KMnO₄ solution to the aldehyde solution at 0-5 °C with vigorous stirring.

Allow the reaction to warm to room temperature and stir until a brown precipitate of

manganese dioxide (MnO₂) forms and TLC analysis shows complete consumption of the

starting material.

Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the

purple color disappears.

Filter the mixture to remove MnO₂ and wash the solid with water.

Combine the aqueous filtrates and acidify with concentrated HCl to a pH of ~2.

The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash

with cold water, and dry.

Validation: The product's identity should be confirmed by melting point and IR spectroscopy

(disappearance of the aldehyde C=O stretch around 1700 cm⁻¹ and appearance of a broad

O-H stretch around 2500-3300 cm⁻¹ and a carboxylic acid C=O stretch around 1700-1725

cm⁻¹).

Protocol 2: Reductive Amination with Benzylamine
Principle: This two-step, one-pot procedure first forms an imine intermediate via

condensation with a primary amine, which is then reduced in situ to a secondary amine using

a mild reducing agent.

Methodology:

To a solution of 4-Chloro-3-isopropylbenzaldehyde (1.0 eq) in methanol, add

benzylamine (1.05 eq).

Add a catalytic amount of acetic acid (e.g., 2-3 drops) and stir the mixture at room

temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

Cool the reaction mixture to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains

below 10 °C.

After the addition is complete, remove the ice bath and stir at room temperature for an

additional 3-4 hours or until the imine is fully consumed.

Quench the reaction by slowly adding water.

Extract the product with an organic solvent like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography if necessary.

Validation: Successful reaction is confirmed by ¹H NMR (disappearance of the aldehyde

proton at ~10 ppm and appearance of a new methylene (CH₂) signal) and mass

spectrometry to confirm the expected molecular weight of the product.
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Reductive Amination Workflow

1. Mix Aldehyde &
Amine in Methanol

2. Add Acetic Acid Catalyst
(Imine Formation)

3. Cool to 0°C

4. Add NaBH₄ Portion-wise
(Imine Reduction)

5. Stir at RT

6. Aqueous Workup
& Extraction

7. Purify Product
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Caption: Step-by-step workflow for the reductive amination protocol.

Safety and Handling
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As a research chemical, a full toxicological profile for 4-Chloro-3-isopropylbenzaldehyde is

not available. However, based on analogous structures, prudent safety measures are essential.

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields,

chemical-resistant gloves, and a lab coat.[9]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[10] Avoid contact with skin and eyes.[9] The compound may be sensitive to

air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark

place is recommended.[2][9]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Solutions may be incinerated in a chemical incinerator equipped with an afterburner and

scrubber.

Conclusion
4-Chloro-3-isopropylbenzaldehyde is a valuable building block whose synthetic utility is

rooted in the versatile reactivity of its aldehyde functional group and the specific substitution

pattern on its aromatic core. Understanding its synthesis, spectroscopic fingerprints, and

predictable reactivity in oxidation, reduction, and condensation reactions is crucial for its

effective application in medicinal chemistry and materials science. While it carries structural

alerts common to aldehydes and chlorinated aromatics, it can be handled safely with standard

laboratory precautions. This guide provides the foundational knowledge and practical protocols

necessary for researchers to confidently incorporate this compound into their synthetic

programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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